molecular formula C16H14N2O2S B1361875 (1-Benzyl-1H-benzoimidazol-2-ylsulfanyl)-acetic acid CAS No. 314036-23-2

(1-Benzyl-1H-benzoimidazol-2-ylsulfanyl)-acetic acid

Cat. No.: B1361875
CAS No.: 314036-23-2
M. Wt: 298.4 g/mol
InChI Key: BRILZJVYLZTDGD-UHFFFAOYSA-N
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Description

(1-Benzyl-1H-benzoimidazol-2-ylsulfanyl)-acetic acid is a compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are heterocyclic aromatic compounds that consist of a benzene ring fused to an imidazole ring. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Benzyl-1H-benzoimidazol-2-ylsulfanyl)-acetic acid typically involves the reaction of benzimidazole derivatives with appropriate reagents under controlled conditionsThe reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts like potassium carbonate .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors. These methods ensure consistent product quality and higher yields. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

(1-Benzyl-1H-benzoimidazol-2-ylsulfanyl)-acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride to convert the compound into its corresponding thiol derivative.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and various alkyl halides. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted benzimidazole compounds.

Scientific Research Applications

(1-Benzyl-1H-benzoimidazol-2-ylsulfanyl)-acetic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of (1-Benzyl-1H-benzoimidazol-2-ylsulfanyl)-acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it can interact with cellular pathways involved in inflammation, cell proliferation, and apoptosis, leading to its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1-Benzyl-1H-benzoimidazol-2-ylsulfanyl)-acetic acid is unique due to its specific sulfanyl-acetic acid functional group, which imparts distinct chemical reactivity and biological activity. This functional group allows for targeted interactions with enzymes and receptors, making it a valuable compound for therapeutic research and development .

Properties

IUPAC Name

2-(1-benzylbenzimidazol-2-yl)sulfanylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2S/c19-15(20)11-21-16-17-13-8-4-5-9-14(13)18(16)10-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRILZJVYLZTDGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2SCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30353677
Record name (1-Benzyl-1H-benzoimidazol-2-ylsulfanyl)-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30353677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>44.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47204673
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

314036-23-2
Record name (1-Benzyl-1H-benzoimidazol-2-ylsulfanyl)-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30353677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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